![molecular formula C6H4N4S B108089 2,5-Diamino-3,4-thiophenedicarbonitrile CAS No. 17989-89-8](/img/structure/B108089.png)
2,5-Diamino-3,4-thiophenedicarbonitrile
Overview
Description
2,5-Diamino-3,4-thiophenedicarbonitrile is a chemical compound that is part of the thieno[2,3-b]thiophene family. This family of compounds is known for its heterocyclic structure, which includes a thiophene ring fused to another thiophene ring. The compound is characterized by the presence of amino groups at the 2 and 5 positions and nitrile groups at the 3 and 4 positions of the thienothiophene system.
Synthesis Analysis
The synthesis of related thieno[2,3-b]thiophene derivatives has been explored in various studies. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, a close relative to this compound, has been synthesized and further reacted to produce a range of derivatives. This compound was treated with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives. Additionally, it was used to generate dipyrrol-1-ylthienothiophene and its subsequent derivatives through condensation and cycloaddition reactions . Another study demonstrated the synthesis of 3,4-diamino-2,5-diacylthieno[2,3-b]thiophenes from disodium(dimercaptomethylene)malononitrile and α-halo ketones, showcasing the versatility of thienothiophene derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the fused thiophene rings, which provide a planar and conjugated system. This conjugation is crucial for the electronic properties of the compound, as it allows for electron delocalization across the molecule. The presence of amino and nitrile groups also influences the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
Thieno[2,3-b]thiophene derivatives participate in various chemical reactions due to their reactive sites. The amino groups can act as nucleophiles, while the nitrile groups can undergo reactions typical for carbonitriles, such as hydrolysis or addition reactions. The study on the oxidation of 2-diphenylamino-substituted thiophenes provides insights into the electrochemical behavior of thiophene derivatives, revealing the formation of radical cations and subsequent coupling reactions . These findings suggest that this compound could also undergo similar redox transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The planarity and conjugation of the thienothiophene core contribute to its potential electronic properties, which could be relevant for applications in materials science, such as organic semiconductors or conductive polymers. The presence of amino and nitrile groups could affect the solubility, acidity, and reactivity of the compound, although specific data on these properties for this compound are not provided in the papers .
Scientific Research Applications
Chemical Reactions and Derivatives
2,5-Diamino-3,4-thiophenedicarbonitrile has been explored in various chemical reactions. It is used as a precursor in the synthesis of diverse sulphur heterocycles. For instance, thiodiacetonitrile, a compound related to this compound, reacts with α-diketones to form thiophene derivatives like 5-cyano-2-thiophenecarboxamides, demonstrating its versatility in creating complex organic structures (Crombie, Kiely, & Ryan, 1979).
Fluorescent Properties
This compound exhibits significant potential in the development of fluorescent materials. A study demonstrated the synthesis of fluorescent dyes using 2,5-diamino-3,6-dicyanopyrazine, a compound structurally similar to this compound. The synthesized compound showed strong yellowish-green fluorescence, indicating its potential in fluorescent dye applications (Shirai et al., 1998).
Synthesis of Heterocyclic Compounds
The compound plays a crucial role in the synthesis of a variety of heterocyclic compounds. One study detailed the synthesis of various thiophene derivatives using 3,4-diamino-2,5-dicarbethoxythieno[2,3-b]thiophene, which is closely related to this compound. These derivatives have potential applications in various fields including materials science and pharmaceuticals (Moustafa, Khodairy, & Abdel-ghany, 2003).
Applications in Nonlinear Optical Materials
The structure and properties of this compound derivatives make them suitable for use in nonlinear optical materials. A study on thiophene-centered azomethines, derived from 2,5-diamino-thiophene-3,4-dicarbonitrile, highlighted their potential in photophysical and electronic applications due to their unique structural and electronic properties (Tokárová et al., 2020).
Role in Organic Synthesis
This compound serves as a versatile synthon in organic synthesis. It has been utilized in the synthesis of various complex organic molecules, demonstrating its importance as a building block in organic chemistry (Chaudhary, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a homologue of azomethine-based compounds , which are versatile and exhibit a broad spectrum of therapeutic activities .
Mode of Action
The mode of action of 2,5-diaminothiophene-3,4-dicarbonitrile involves its interaction with its targets through the imine linkage (–HC=N–), which affects the planar arrangement of the compound, enhancing the effective π-conjugation . This results in the proximity of frontier molecular orbitals (FMO) of value 3.60 eV between the highest occupied and lowest unoccupied molecular orbital .
Biochemical Pathways
Azomethines, to which this compound is related, are known to form numerous, diverse, and stable complexes when they are coordinated with different transition-metal ions , potentially affecting various biochemical pathways.
Result of Action
The compound’s structural similarity to terthiophene, which is commonly employed as a part of the active layers in organic semiconductors, suggests potential applications in this field .
Action Environment
The vicinal cyano groups at the cβ-position of the central thiophene core offer the possibilities of further cyclization towards phthalocyanines and subphthalocyanines , suggesting that the compound’s action could be influenced by the presence of suitable reaction conditions.
properties
IUPAC Name |
2,5-diaminothiophene-3,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(10)11-5(3)9/h9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXJWUMYTXWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=C1C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170877 | |
Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17989-89-8 | |
Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17989-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diamino-3,4-dicyanothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-dicyanothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DIAMINO-3,4-DICYANOTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9WCL6JS3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the structure of 2,5-diamino-3,4-dicyanothiophene interesting for material science?
A: The molecule possesses a planar structure with amino groups and cyano groups attached to a central thiophene ring. This arrangement allows for diverse interactions and has been studied in the context of organic conductors [, ] and polymers. [, , ]
Q2: What is known about the crystal structure of 2,5-diamino-3,4-dicyanothiophene?
A: X-ray crystallography studies have revealed that 2,5-diamino-3,4-dicyanothiophene crystallizes with the molecule lying across a mirror plane. [] This planar conformation is stabilized by intermolecular hydrogen bonding, forming centrosymmetric dimers via cyclic N—H⋯N interactions. [] These dimers further assemble into a 3D network through additional hydrogen bonds between amino and cyano groups. []
Q3: Can 2,5-diamino-3,4-dicyanothiophene be used to create polymers with electrical conductivity?
A: Yes, research has shown that 2,5-diamino-3,4-dicyanothiophene can be polymerized, and the resulting polymers exhibit electrical conductivity. [, , ] For example, its electrochemical anodic oxidation in the presence of metal salts has led to the formation of polythiophene metal complexes. [] These complexes displayed semiconducting behavior, with their electrical conductivity increasing upon annealing or doping with iodine. []
Q4: What types of spectroscopic data are available for 2,5-diamino-3,4-dicyanothiophene?
A4: Researchers have employed various spectroscopic techniques to characterize 2,5-diamino-3,4-dicyanothiophene and its derivatives. These include:
- FTIR Spectroscopy: This method helps identify functional groups and their bonding environments within the molecule. [, ]
- Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and its complexes. This technique has been particularly useful in studying the optical properties of 2,5-diamino-3,4-dicyanothiophene-based oligomers and polymers. [, , , ]
- NMR Spectroscopy: Though less frequently reported, NMR spectroscopy can provide detailed information about the structure and dynamics of 2,5-diamino-3,4-dicyanothiophene and its derivatives. []
Q5: Are there computational studies on 2,5-diamino-3,4-dicyanothiophene?
A: Yes, computational chemistry techniques, like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been employed to understand the electronic structure and optical properties of 2,5-diamino-3,4-dicyanothiophene-based compounds. [] These calculations help explain experimental observations and predict the behavior of new derivatives.
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